1-Phenyl-2,4-pentadiyn-1-one
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Overview
Description
1-Phenyl-2,4-pentadiyn-1-one is an organic compound with the molecular formula C11H6O. It belongs to the class of carbonyl compounds and is characterized by the presence of a phenyl group attached to a pentadiynone structure
Preparation Methods
The synthesis of 1-Phenyl-2,4-pentadiyn-1-one typically involves the reaction of phenylacetylene with carbon monoxide in the presence of a catalyst. The reaction conditions often include high pressure and temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-2,4-pentadiyn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 1-phenyl-2,4-pentadiyn-1-ol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2,4-pentadiyn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,4-pentadiyn-1-one involves its interaction with various molecular targets. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its phenyl group can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
1-Phenyl-2,4-pentadiyn-1-one can be compared with other similar compounds, such as:
1-Phenyl-1,3-butadiene: This compound has a similar phenyl group but differs in the alkyne structure.
1-Phenyl-2-propyn-1-one: This compound has a shorter alkyne chain compared to this compound.
1-Phenyl-2,4-hexadiyn-1-one: This compound has a longer alkyne chain, resulting in different chemical properties.
Properties
CAS No. |
29743-36-0 |
---|---|
Molecular Formula |
C11H6O |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-phenylpenta-2,4-diyn-1-one |
InChI |
InChI=1S/C11H6O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8H |
InChI Key |
ZKQQJUBGJLUJNT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC(=O)C1=CC=CC=C1 |
melting_point |
106 °C |
physical_description |
Solid |
Origin of Product |
United States |
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